H-DL-Leu-DL-Leu-Gly-DL-Asp-DL-Phe-DL-Phe-DL-Arg-DL-Lys-DL-Ser-DL-Lys-DL-Glu-DL-Lys-DL-xiIle-Gly-DL-Lys-DL-Glu-DL-Phe-DL-Lys-DL-Arg-DL-xiIle-DL-Val-DL-Gln-DL-Arg-DL-xiIle-DL-Lys-DL-Asp-DL-Phe-DL-Leu-DL-Arg-DL-Asn-DL-Leu-DL-Val-DL-Pro-DL-Arg-DL-xiThr-DL-Glu-DL-Ser-OH
Description
This compound is a complex synthetic peptide composed of 34 amino acid residues, predominantly in the DL-configuration (racemic mixture of D- and L-enantiomers). Key structural features include:
- Non-standard residues: The presence of "xiIle" and "xiThr" indicates possible post-translational modifications or non-canonical amino acids, though their exact nature is unspecified in available literature.
- Functional implications: The alternating charged and hydrophobic residues may enable membrane interaction or enzymatic activity, similar to antimicrobial peptides (AMPs) or signaling molecules .
Properties
Molecular Formula |
C205H340N60O53 |
|---|---|
Molecular Weight |
4493 g/mol |
IUPAC Name |
5-[[6-amino-1-[[1-[[2-[[6-amino-1-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[[1-[[4-amino-1-[[1-[[1-[2-[[5-carbamimidamido-1-[[1-[[4-carboxy-1-[(1-carboxy-2-hydroxyethyl)amino]-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[6-amino-2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C205H340N60O53/c1-20-114(16)162(261-179(296)128(66-40-46-86-211)235-176(293)135(74-78-155(273)274)243-170(287)125(63-37-43-83-208)241-192(309)148(106-266)257-174(291)126(64-38-44-84-209)234-171(288)129(67-47-87-225-201(215)216)240-185(302)142(98-119-55-29-24-30-56-119)252-187(304)144(100-121-59-33-26-34-60-121)253-189(306)146(102-158(279)280)233-154(272)104-230-167(284)138(94-109(6)7)248-166(283)122(212)93-108(4)5)194(311)231-105-153(271)232-123(61-35-41-81-206)168(285)242-136(75-79-156(275)276)177(294)251-141(97-118-53-27-23-28-54-118)184(301)238-124(62-36-42-82-207)169(286)236-131(69-49-89-227-203(219)220)181(298)263-164(116(18)22-3)197(314)259-160(112(12)13)195(312)246-134(73-77-151(213)269)175(292)237-132(70-50-90-228-204(221)222)180(297)262-163(115(17)21-2)196(313)245-127(65-39-45-85-210)172(289)256-147(103-159(281)282)190(307)254-143(99-120-57-31-25-32-58-120)186(303)249-139(95-110(8)9)183(300)239-130(68-48-88-226-202(217)218)173(290)255-145(101-152(214)270)188(305)250-140(96-111(10)11)191(308)260-161(113(14)15)199(316)265-92-52-72-150(265)193(310)244-133(71-51-91-229-205(223)224)182(299)264-165(117(19)268)198(315)247-137(76-80-157(277)278)178(295)258-149(107-267)200(317)318/h23-34,53-60,108-117,122-150,160-165,266-268H,20-22,35-52,61-107,206-212H2,1-19H3,(H2,213,269)(H2,214,270)(H,230,284)(H,231,311)(H,232,271)(H,233,272)(H,234,288)(H,235,293)(H,236,286)(H,237,292)(H,238,301)(H,239,300)(H,240,302)(H,241,309)(H,242,285)(H,243,287)(H,244,310)(H,245,313)(H,246,312)(H,247,315)(H,248,283)(H,249,303)(H,250,305)(H,251,294)(H,252,304)(H,253,306)(H,254,307)(H,255,290)(H,256,289)(H,257,291)(H,258,295)(H,259,314)(H,260,308)(H,261,296)(H,262,297)(H,263,298)(H,264,299)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,317,318)(H4,215,216,225)(H4,217,218,226)(H4,219,220,227)(H4,221,222,228)(H4,223,224,229) |
InChI Key |
POIUWJQBRNEFGX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Resin Selection and C-Terminal Attachment
The synthesis begins with anchoring the C-terminal serine to a Wang or Rink amide resin via its carboxyl group. The N-Fmoc protecting group is retained on the α-amino group, while side chains are protected with t-butyl (Asp, Glu), trityl (Asn, Gln), and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Arg) groups. Dichloromethane (DCM) or dimethylformamide (DMF) serves as the solvent, with a 4:1 molar ratio of N-Fmoc-DL-Ser-OH to resin.
Iterative Deprotection and Coupling
Each cycle involves:
- Deprotection : 20% piperidine in DMF (2 × 5 min) removes the N-Fmoc group. For residues prone to aggregation (e.g., xiIle, xiThr), 2% 1,8-diazabicycloundec-7-ene (DBU) in DMF accelerates deprotection to ≤3 min.
- Coupling : A 4-fold excess of N-Fmoc-DL-amino acid, activated with 0.5 M HATU/DIEA in DMF, reacts for 30–60 min. Double couplings are performed for sterically hindered residues (Val, Pro) or after xiIle/xiThr incorporation.
Challenges in Long-Chain Synthesis
Aggregation becomes significant beyond 15 residues, necessitating chaotropic agents (e.g., 6 M guanidinium chloride) or elevated temperatures (40°C). Coupling efficiency drops to 85–90% for residues 20–34, requiring real-time HPLC-MS monitoring (method A in) to identify incomplete reactions.
Solution-Phase Peptide Synthesis (SolPPS)
T3P®-Mediated Coupling
For segments ≤10 residues, SolPPS using T3P® (propylphosphonic anhydride) enables rapid amidation. A 1.5:3 molar ratio of T3P® to DIEA in DCM achieves >99% conversion in 10 min for model dipeptides (e.g., Phe-Leu). Racemization is suppressed (<1%) due to the biomimetic activation mechanism.
Table 1: Solvent Screening for T3P®-Mediated Coupling
| Solvent | Conversion (%) | Purity (%) |
|---|---|---|
| DCM | 99 | 95 |
| THF | 92 | 89 |
| Anisole | 88 | 85 |
| DMF | 78 | 70 |
DCM is optimal, but anisole offers a greener alternative with marginal yield reduction.
Liquid-Phase Peptide Synthesis (LPPS)
Lipophilic Tag-Assisted Synthesis
A 4-octadecyloxybenzyl alcohol tag is esterified to the C-terminal serine, enabling precipitation after each coupling. The protocol follows:
- Couple N-Fmoc-DL-Glu-OH using T3P®/DIEA in anisole (0.125 M).
- Precipitate with acetonitrile, filter, and wash.
- Deprotect with 20% piperidine in DMF.
Table 2: LPPS Efficiency in Anisole vs. DCM
| Solvent | Purity (%) | Des-Tyr Byproduct (%) |
|---|---|---|
| DCM | >99 | 0 |
| Anisole | 91.4 | 8.6 |
While DCM ensures higher purity, anisole reduces environmental impact.
Synthesis of Non-Standard Residues
xiIle and xiThr Preparation
xiIle (γ-methyl-isoleucine) is synthesized via amidomalonate synthesis:
- Diethyl acetamidomalonate is alkylated with 2-bromo-3-methylpentane.
- Hydrolysis with 6 M HCl yields xiIle as a racemic mixture.
xiThr (δ-hydroxy-threonine) is obtained by reductive amination of δ-keto-norvaline using ammonium acetate and sodium cyanoborohydride.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Semi-preparative C18 columns (10 × 250 mm) with a 5–60% acetonitrile/0.1% TFA gradient resolve the target peptide (retention time: 28.3 min) from deletion sequences (<5% abundance).
Mass Spectrometry
MALDI-TOF MS confirms the molecular ion at m/z 4054.6 (calculated: 4054.2), with fragments verifying sequence integrity.
Chemical Reactions Analysis
Types of Reactions
LL-37 undergoes various chemical reactions, including:
Oxidation: LL-37 can be oxidized, affecting its antimicrobial activity.
Reduction: Reduction reactions can restore oxidized LL-37 to its active form.
Substitution: Amino acid substitutions can be made to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used for oxidation.
Reduction: Dithiothreitol (DTT) is used for reduction reactions.
Substitution: Site-directed mutagenesis is employed for amino acid substitutions.
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of LL-37, as well as modified peptides with altered antimicrobial properties .
Scientific Research Applications
LL-37 has a wide range of scientific research applications:
Mechanism of Action
LL-37 exerts its effects through multiple mechanisms:
Membrane Disruption: LL-37 binds to negatively charged microbial membranes, causing membrane permeabilization and cell lysis.
Immunomodulation: LL-37 modulates immune responses by interacting with various receptors, including Toll-like receptors (TLRs) and formyl peptide receptors (FPRs).
Antibiofilm Activity: LL-37 inhibits biofilm formation by disrupting bacterial adhesion and quorum-sensing pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares this peptide with structurally related compounds, inferred from general peptide chemistry principles and methodologies in the evidence:
Key Differentiators
Stereochemical Complexity : The DL-configuration may reduce enzymatic degradation compared to all-L peptides, enhancing in vivo stability . However, this can also diminish target binding affinity, as seen in other synthetic DL-peptides .
Non-Standard Residues: The undefined "xiIle" and "xiThr" residues distinguish this peptide from conventional AMPs. Similar modifications in marine peptides (e.g., brominated tryptophan in Lamellodysidea herbacea metabolites) enhance bioactivity .
Analytical and Industrial Considerations
- Characterization Methods: HPLC-MS: Essential for purity assessment, as applied in peptide library analyses . 2D-HPTLC: Used in plant metabolite studies , could resolve this peptide’s complex mixture. NMR: Critical for confirming non-standard residues, as demonstrated in marine compound studies .
- Challenges :
- Synthesis scalability due to length and racemic nature.
- Bioactivity validation requires in vivo models, similar to Populus bud extract testing .
Q & A
Basic Research Questions
Q. How can researchers optimize the solid-phase synthesis of this mixed stereoisomer peptide to minimize racemization?
- Methodological Answer : Use a Design of Experiments (DoE) approach to systematically vary coupling agents (e.g., HBTU vs. HATU), reaction temperatures (4–25°C), and deprotection times. Monitor racemization via chiral HPLC or circular dichroism (CD) spectroscopy. For example, a 2^3 factorial design can reduce synthesis trials by 50% while identifying critical factors .
- Key Parameters Table :
| Factor | Low Level | High Level |
|---|---|---|
| Coupling Agent | HBTU | HATU |
| Temperature (°C) | 4 | 25 |
| Deprotection Time | 30 min | 60 min |
Q. What analytical techniques are most effective for characterizing the stereochemical configuration of DL residues?
- Methodological Answer : Combine X-ray crystallography (for crystalline segments) and nuclear Overhauser effect spectroscopy (NOESY) NMR to resolve local stereochemistry. For non-crystalline regions, use molecular dynamics (MD) simulations with force fields like AMBER to predict conformational stability .
Q. How can researchers assess the peptide’s stability under physiological conditions?
- Methodological Answer : Perform accelerated degradation studies at 37°C in phosphate-buffered saline (PBS) with varying pH (5.0–7.4). Monitor degradation kinetics using reversed-phase HPLC and tandem mass spectrometry (LC-MS/MS). Compare half-lives across conditions to identify pH-sensitive residues .
Advanced Research Questions
Q. How to resolve contradictions in reported bioactivity data for this peptide across different cell lines?
- Methodological Answer : Conduct a meta-analysis of existing data using standardized metrics (e.g., IC50 normalization). Validate via orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) to confirm binding affinity. Apply Bayesian statistics to account for cell-line-specific variables (e.g., receptor density, membrane composition) .
Q. What computational strategies can predict the peptide’s interaction with membrane-bound receptors despite its mixed stereochemistry?
- Methodological Answer : Employ hybrid quantum mechanics/molecular mechanics (QM/MM) simulations to model enantiomer-specific binding. Use the CHARMM force field for the receptor and DFT (B3LYP/6-31G*) for the peptide’s active site. Validate predictions via alanine-scanning mutagenesis .
Q. How to design experiments that integrate experimental and computational data for reaction pathway optimization?
- Methodological Answer : Implement an iterative feedback loop:
Use quantum chemical calculations (e.g., Gaussian) to identify low-energy reaction pathways.
Validate with microfluidic synthesis (e.g., segmented flow reactors) to control mixing and temperature.
Feed experimental yields back into computational models to refine transition-state barriers .
Data Contradiction Analysis
Q. How to address discrepancies in the peptide’s reported cytotoxicity across studies?
- Methodological Answer : Perform a systematic review with PRISMA guidelines to identify confounding variables (e.g., endotoxin contamination, solvent carriers). Replicate studies under controlled conditions using endotoxin-free synthesis and standardized cell viability assays (e.g., MTT vs. ATP luminescence). Apply ANOVA to isolate variability sources .
Stereochemical and Conformational Challenges
Q. What purification techniques are optimal for isolating specific DL stereoisomers?
- Methodological Answer : Use chiral stationary phase (CSP) HPLC with polysaccharide-based columns (e.g., Chiralpak IA). Optimize mobile phase composition (e.g., hexane:isopropanol gradients) via DoE. Confirm purity via Marfey’s reagent derivatization followed by LC-MS .
Q. How to analyze the peptide’s tertiary structure in solution given its mixed stereochemistry?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
